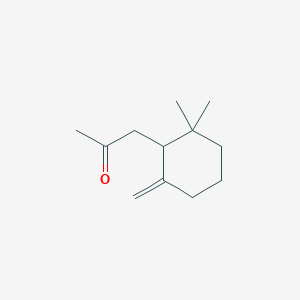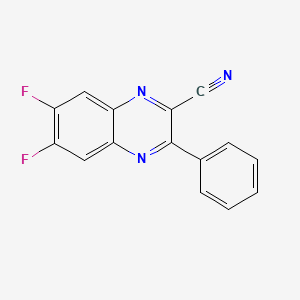
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is a fluorinated quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The incorporation of fluorine atoms into the quinoxaline structure enhances its biological activity and provides unique properties, making it a compound of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoxaline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki–Miyaura coupling, are also employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reductive cyclization is a key step in its synthesis, where nitro groups are reduced to amines.
Substitution: Nucleophilic substitution of fluorine atoms is a common reaction, allowing for further functionalization of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride is frequently used for reductive cyclization.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: Quinoxaline 1,4-di-N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial enzymes, leading to cell death.
Antineoplastic Activity: It interferes with DNA synthesis and repair, causing apoptosis in cancer cells.
Antiviral Activity: The compound disrupts viral replication by targeting viral enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dichloro-3-phenyl-2-quinoxalinecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Another fluorinated quinoxaline derivative with different functional groups.
Uniqueness
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. The presence of fluorine atoms increases its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
352214-02-9 |
|---|---|
Molekularformel |
C15H7F2N3 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
6,7-difluoro-3-phenylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C15H7F2N3/c16-10-6-12-13(7-11(10)17)20-15(14(8-18)19-12)9-4-2-1-3-5-9/h1-7H |
InChI-Schlüssel |
MSBLCYAKXUNIRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
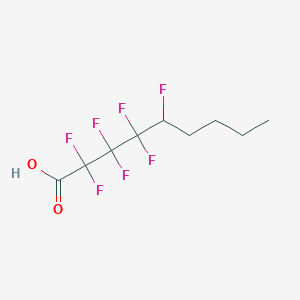
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
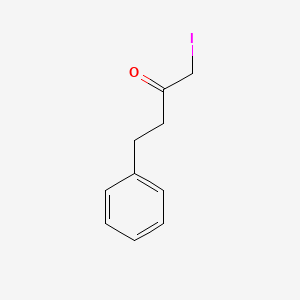
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
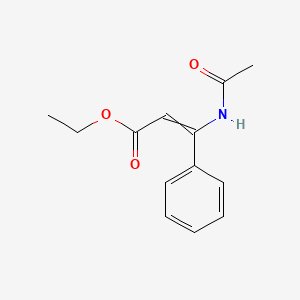
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
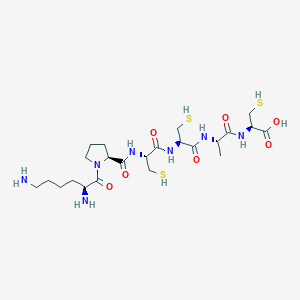
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
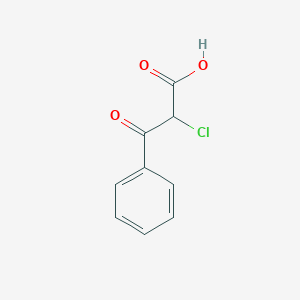
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
